molecular formula C11H21O6PS2 B010513 Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate CAS No. 19594-33-3

Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate

Cat. No.: B010513
CAS No.: 19594-33-3
M. Wt: 344.4 g/mol
InChI Key: WBWDYIRJCFTWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate is a useful research compound. Its molecular formula is C11H21O6PS2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-diethoxyphosphinothioylsulfanylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O6PS2/c1-5-14-10(12)9(11(13)15-6-2)20-18(19,16-7-3)17-8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWDYIRJCFTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SP(=S)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O6PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173255
Record name Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19594-33-3
Record name Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-diethyl (S-(dicarbethoxy)methyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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